2-(But-2-yn-1-yloxy)-5-chloropyrimidine
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Overview
Description
2-(But-2-yn-1-yloxy)-5-chloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a but-2-yn-1-yloxy group and a chlorine atom attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine typically involves the reaction of 5-chloropyrimidine with but-2-yn-1-ol in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(But-2-yn-1-yloxy)-5-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The but-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triple bond in the but-2-yn-1-yloxy group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes from the reduction of the triple bond.
Scientific Research Applications
2-(But-2-yn-1-yloxy)-5-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(But-2-yn-1-yloxy)-5-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The but-2-yn-1-yloxy group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. The chlorine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3- { [4- (but-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol
- (3S)-1- { [4- (but-2-yn-1-yloxy)phenyl]sulfonyl}pyrrolidine-3-thiol
Uniqueness
2-(But-2-yn-1-yloxy)-5-chloropyrimidine is unique due to the presence of both a but-2-yn-1-yloxy group and a chlorine atom on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-but-2-ynoxy-5-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOXLEPOXOOQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=C(C=N1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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